5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and pyrimidine moieties attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core, followed by the introduction of bromine, chlorine, and pyrimidine groups. One common method involves the following steps:
Preparation of Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under acidic conditions to form benzamide.
Bromination and Chlorination: The benzamide is then subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms. This can be achieved using bromine and chlorine reagents under controlled conditions.
Introduction of Pyrimidine Group: The final step involves the introduction of the pyrimidine group through a nucleophilic substitution reaction. This can be done by reacting the brominated and chlorinated benzamide with a pyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyrimidine: Shares the pyrimidine and halogenated benzene structure but lacks the benzamide moiety.
2-chloro-5-fluoropyrimidine: Contains similar halogenated pyrimidine structure but with fluorine instead of bromine.
N-(2-(pyrimidin-5-yl)ethyl)benzamide: Similar structure but without the halogen atoms.
Uniqueness
5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is unique due to the combination of bromine, chlorine, and pyrimidine groups attached to the benzamide core. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2-pyrimidin-5-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O/c14-10-1-2-12(15)11(5-10)13(19)18-4-3-9-6-16-8-17-7-9/h1-2,5-8H,3-4H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBZIBZFMQTBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCCC2=CN=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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